molecular formula C7H7ClN2O3 B3040661 4-Chloro-2-methoxy-5-nitroaniline CAS No. 22459-72-9

4-Chloro-2-methoxy-5-nitroaniline

Cat. No. B3040661
CAS RN: 22459-72-9
M. Wt: 202.59 g/mol
InChI Key: VJLQAJYDEDLSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxy-5-nitroaniline is a compound with the CAS Number: 22459-72-9 and a molecular weight of 202.6 . It has a monoclinic structure . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The compound was developed by a slow evaporation method at 40 °C .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-methoxy-5-nitroaniline was recognized by single-crystal XRD analysis . The compound contains both intra- and intermolecular strong hydrogen bonding interactions .


Chemical Reactions Analysis

4-Chloro-2-methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

The compound is thermally stable up to 115 °C . The compound is solid in physical form .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-methoxy-5-nitroaniline, focusing on six unique fields:

Optoelectronics and Nonlinear Optics

4-Chloro-2-methoxy-5-nitroaniline has been studied for its nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics, such as in the development of optical switches, modulators, and frequency converters. The compound’s ability to exhibit second harmonic generation (SHG) makes it valuable for creating materials that can convert laser light to different wavelengths, which is essential in telecommunications and laser technology .

Dye and Pigment Industry

This compound is used as an intermediate in the synthesis of azo dyes and pigments. Azo dyes are widely used in the textile industry for dyeing fabrics, and pigments derived from 4-Chloro-2-methoxy-5-nitroaniline are used in various applications, including printing inks, paints, and plastics. The compound’s chemical structure allows for the creation of vibrant and stable colors, making it a key component in the production of high-quality dyes and pigments .

Pharmaceuticals and Medicinal Chemistry

In medicinal chemistry, 4-Chloro-2-methoxy-5-nitroaniline serves as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the treatment of HIV. The compound’s ability to interact with biological targets makes it a valuable starting material for drug development .

Agricultural Chemicals

The compound is also used in the synthesis of agrochemicals, including herbicides and pesticides. Its chemical properties allow for the creation of compounds that can effectively control pests and weeds, contributing to increased agricultural productivity. Research into its derivatives aims to develop more efficient and environmentally friendly agricultural chemicals .

Material Science and Engineering

In material science, 4-Chloro-2-methoxy-5-nitroaniline is used to develop advanced materials with specific properties. For example, it is used in the synthesis of polymers and resins that require high thermal stability and mechanical strength. These materials are used in various engineering applications, including coatings, adhesives, and composite materials .

Mechanism of Action

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing mist, gas or vapors and to avoid contact with skin and eyes .

Future Directions

4-Chloro-2-methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers .

properties

IUPAC Name

4-chloro-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLQAJYDEDLSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-5-nitroaniline

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-2-methoxyaniline (1.88 g) in concentrated sulfuric acid (18 mL) was added guanidine nitrate (1.46 g) under ice-cooling over 15 minutes, and the mixture was stirred at the same temperature for 15 minutes. The reaction mixture was poured into a saturated aqueous sodium carbonate solution cooled in ice, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and the solution was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (1.94 g).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxy-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxy-5-nitroaniline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methoxy-5-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methoxy-5-nitroaniline
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methoxy-5-nitroaniline
Reactant of Route 6
4-Chloro-2-methoxy-5-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.